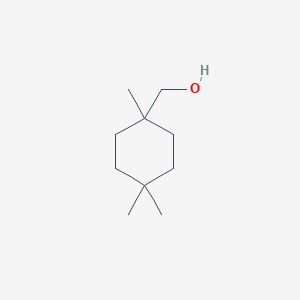

(1,4,4-Trimethylcyclohexyl)methanol

Description

Properties

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFTIOXFNDSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1,4,4-Trimethylcyclohexyl)methanol involves specific synthetic routes. One common method includes the esterification of terephthalic acid with (4-methylcyclohexyl)methanol, followed by hydrogenation to produce 1,4-cyclohexanedimethanol . This process typically involves a two-stage reaction with specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and catalysts to optimize the reaction conditions and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions: (1,4,4-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Applications in Organic Synthesis

(1,4,4-Trimethylcyclohexyl)methanol serves as an important intermediate in organic synthesis. Its applications include:

- Production of Complex Molecules : Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics allow for specific reactivity patterns that are beneficial in multi-step synthesis processes.

- Terpene Alcohol Derivatives : Due to its structural similarity to compounds found in essential oils, it can be used to synthesize terpene alcohol derivatives which have applications in fragrance and flavor industries.

Case Study 1: Synthesis of Terpene Derivatives

A study evaluated the use of this compound as a precursor for synthesizing terpene derivatives. The research highlighted the compound's ability to undergo various chemical transformations while maintaining high yields of the desired products. The results indicated that modifications to reaction conditions (temperature, solvent choice) significantly impacted the efficiency of the synthesis process.

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential as a building block for drug development. A specific study focused on its role in synthesizing anti-inflammatory agents. The findings demonstrated that the compound could be effectively incorporated into drug formulations due to its favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (1,4,4-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) (2,4,6-Trimethylcyclohexyl)methanol

- Structure : Features methyl groups at positions 2, 4, and 6 on the cyclohexane ring, with a hydroxymethyl group.

- Key Differences : The symmetrical substitution pattern (2,4,6 vs. 1,4,4) likely reduces steric hindrance compared to the asymmetrical 1,4,4 isomer.

- Source : Identified in Streptomyces levis HFM-2, indicating natural occurrence and possible biological activity (e.g., antioxidant or chemoprotective roles) .

(b) 2-Isopropyl-5-methylcyclohexanol

- Structure: Cyclohexanol derivative with an isopropyl group at position 2 and a methyl group at position 5.

- Key Differences: The hydroxyl (-OH) group is directly attached to the ring, increasing polarity and hydrogen-bonding capacity compared to the hydroxymethyl (-CH2OH) group in (1,4,4-Trimethylcyclohexyl)methanol.

(c) (1,4,4-Trimethylcyclohexyl)methanamine

- Structure : Replaces the hydroxymethyl group with an amine (-CH2NH2).

- Key Differences : The amine group enhances basicity and enables salt formation (e.g., hydrochlorides), making it more suitable for pharmaceutical applications. This derivative is listed under CAS 1409070-36-5, highlighting its use in synthetic chemistry .

Physical and Chemical Properties (Inferred)

Notes:

- Hydrophobicity : The 1,4,4-trimethyl substitution likely increases hydrophobicity compared to less substituted analogs, impacting solubility in aqueous environments.

- Boiling Points : Branched isomers (e.g., 1,4,4 vs. 2,4,6) may exhibit lower boiling points due to reduced molecular surface area.

- Reactivity: Tertiary alcohols like this compound are less reactive in nucleophilic substitutions compared to primary/secondary alcohols.

Biological Activity

(1,4,4-Trimethylcyclohexyl)methanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

The compound is characterized by a cyclohexyl ring with three methyl groups attached at specific positions. Its molecular structure allows for interactions with various biological targets due to the presence of a hydroxyl group and a hydrophobic ring system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its hydrophobic nature, leading to increased permeability and ultimately cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects. Studies suggest that it can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group while also interacting with lipid membranes due to its hydrophobic cyclohexane ring. This dual action can influence membrane fluidity and permeability, impacting cellular functions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Antifungal Applications

In another study focusing on fungal infections, this compound was tested against Candida albicans. The findings revealed that it could effectively inhibit yeast growth at concentrations lower than those required for conventional antifungal agents.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro cytotoxicity assays showed no significant adverse effects on normal cell lines at therapeutic concentrations.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (1,4,4-Trimethylcyclohexyl)methanol?

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.265 g/mol

- CAS Number : 1217733-74-8

- Structure : A cyclohexane ring substituted with three methyl groups (positions 1,4,4) and a hydroxymethyl group.

- Spectral Data : Characterization typically involves NMR (¹H and ¹³C), IR (to confirm hydroxyl stretch ~3200-3600 cm⁻¹), and mass spectrometry for structural confirmation .

Q. What are the standard synthetic routes for this compound?

- Reduction of Ketone Precursors : Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce (1,4,4-trimethylcyclohexyl)ketone derivatives.

- Grignard Reaction : React (1,4,4-trimethylcyclohexyl)magnesium bromide with formaldehyde.

- Hydroboration-Oxidation : Apply to cyclohexene derivatives with appropriate methyl substitution .

Q. What analytical methods are recommended for purity assessment?

- Chromatography : HPLC or GC with polar stationary phases (e.g., DB-WAX) to separate alcohol isomers.

- Titration : Acid-base titration for hydroxyl group quantification.

- Spectroscopy : UV-Vis (if conjugated systems are present) and FTIR for functional group analysis .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

- Central Composite Design (CCD) : Vary parameters like temperature, catalyst loading, and solvent polarity to model reaction efficiency. For example, a study on similar cyclohexanol derivatives used CCD to maximize yield by optimizing solvent (methanol/water ratios) and reducing agent concentration .

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., reaction time vs. temperature) to minimize byproducts .

Q. How to address contradictions in reported bioactivity data for this compound?

- Source Analysis : Compare studies for differences in assay conditions (e.g., bacterial strains, solvent controls). For instance, antimicrobial activity may vary due to solvent polarity (methanol vs. DMSO) affecting compound solubility .

- Replication Studies : Reproduce experiments under standardized protocols (e.g., CLSI guidelines for MIC assays).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for variables like purity (>95% by HPLC) .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of derivatives?

- Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., bacterial enzymes).

- Analog Synthesis : Modify the hydroxyl group (e.g., esterification, etherification) and compare bioactivity. For example, methacrylate derivatives of trimethylcyclohexanol showed enhanced thermal stability in polymer matrices .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed biological activity .

Q. How can green chemistry principles improve the synthesis of this compound?

- Biocatalysis : Use immobilized lipases or alcohol dehydrogenases for stereoselective reduction under mild conditions.

- Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Waste Minimization : Employ continuous-flow reactors to reduce reagent excess and energy consumption .

Future Research Directions

- Biodegradation Studies : Evaluate environmental persistence using OECD 301F (ready biodegradability test) .

- Advanced Material Applications : Investigate use in epoxy resins or coatings, leveraging its steric bulk for enhanced hardness .

- Targeted Drug Delivery : Develop prodrugs by conjugating the hydroxyl group with bioactive moieties (e.g., antibiotics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.